N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(2-methylphenoxy)acetamide
Description
N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(2-methylphenoxy)acetamide is a synthetic acetamide derivative featuring a tetrahydroquinolinone core substituted with an ethyl group at the 1-position and a 2-methylphenoxyacetamide moiety at the 6-position. Its structure combines a partially saturated quinoline scaffold with a phenoxyacetamide side chain, which confers unique physicochemical and biological properties.
Properties
IUPAC Name |
N-(1-ethyl-2-oxo-3,4-dihydroquinolin-6-yl)-2-(2-methylphenoxy)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3/c1-3-22-17-10-9-16(12-15(17)8-11-20(22)24)21-19(23)13-25-18-7-5-4-6-14(18)2/h4-7,9-10,12H,3,8,11,13H2,1-2H3,(H,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IORGTAKBSBCLID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)COC3=CC=CC=C3C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(2-methylphenoxy)acetamide typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Pfitzinger reaction, where an aniline derivative reacts with an α-keto acid under acidic conditions.
Introduction of the Ethyl Group: The ethyl group can be introduced via an alkylation reaction using ethyl halides in the presence of a base.
Formation of the Acetamide Moiety: The acetamide group is introduced by reacting the quinoline derivative with an acyl chloride or anhydride in the presence of a base.
Attachment of the o-Tolyloxy Group: The final step involves the reaction of the intermediate with o-tolyloxy acetic acid or its derivatives under suitable conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This may involve the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group or the quinoline core, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed on the carbonyl groups using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the acetamide moiety, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols.
Major Products Formed
Oxidation Products: Carboxylic acids, quinoline N-oxides.
Reduction Products: Alcohols, amines.
Substitution Products: Amides, thioamides.
Scientific Research Applications
Antiviral Activity
Research indicates that derivatives of tetrahydroquinoline compounds exhibit significant antiviral properties. For instance, compounds similar to N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(2-methylphenoxy)acetamide have shown effectiveness against viruses such as influenza A and Coxsackievirus B3. These findings suggest potential applications in developing antiviral therapies.
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. Preliminary studies demonstrate that it may inhibit inflammatory pathways, making it a candidate for treating conditions characterized by chronic inflammation. In vitro assays have shown promising results regarding nitric oxide scavenging abilities, which are crucial for evaluating anti-inflammatory potential .
Antioxidant Activity
Antioxidant properties are another area of interest for this compound. Research involving related tetrahydroquinoline derivatives has indicated their ability to scavenge free radicals effectively. This activity is essential in preventing oxidative stress-related diseases and could lead to therapeutic applications in conditions like cancer and neurodegenerative disorders .
Case Study 1: Synthesis and Evaluation
A study synthesized several tetrahydroquinoline derivatives using a one-pot multicomponent reaction approach. The synthesized compounds were evaluated for their antioxidant and anti-inflammatory activities. Notably, some derivatives exhibited IC50 values lower than standard drugs like cisplatin in cytotoxicity assays against cancer cell lines .
Case Study 2: Mechanistic Insights
Another investigation focused on the mechanism of action of related compounds in modulating Wnt signaling pathways, which are critical in various cancers. The study highlighted the potential of these compounds as therapeutic agents targeting Wnt-related pathways, suggesting that this compound could play a role in cancer treatment strategies .
Mechanism of Action
The mechanism of action of N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(2-methylphenoxy)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved would depend on the specific application and target.
Comparison with Similar Compounds
The following analysis compares the target compound with structurally and functionally related acetamide derivatives, focusing on structural motifs, synthesis, and biological implications.
Structural Analogues with Tetrahydroquinolinone Cores
Key Observations :
- The target compound’s 2-methylphenoxy group differentiates it from the thiophene-carboximidamide (electron-rich heterocycle) in and the chloroacetamide (electrophilic reactivity) in .
- Stereochemistry : While the target compound lacks chiral resolution data, analogs like demonstrate enantiomer-specific bioactivity, emphasizing the importance of stereochemical control in synthesis.
Phenoxyacetamide Derivatives with Diverse Cores
Key Observations :
- Substituent Effects: The 2-methylphenoxy group may enhance lipophilicity compared to the 4-isopropylphenyl group in , altering pharmacokinetics (e.g., membrane permeability).
Agricultural and Pharmaceutical Chloroacetamides
Key Observations :
- Chlorine vs.
Biological Activity
N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(2-methylphenoxy)acetamide is a synthetic compound that exhibits a complex structure with potential pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and comparative studies with similar compounds.
Chemical Structure and Properties
The compound features a tetrahydroquinoline moiety linked to an acetamide group and a 2-methylphenoxy substituent. This unique arrangement contributes to its biological activity. The molecular formula is , and its molecular weight is approximately 330.39 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C19H22N2O3 |
| Molecular Weight | 330.39 g/mol |
| LogP | 3.6378 |
| Polar Surface Area | 38.493 Ų |
| Hydrogen Bond Acceptors | 4 |
| Hydrogen Bond Donors | 1 |
Initial studies suggest that this compound may interact with various biological targets, including:
- Enzymatic Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, suggesting potential anti-inflammatory properties.
- Neurotransmitter Modulation : It may influence neurotransmitter systems, which could be beneficial in treating neurological disorders.
Biological Activity
Research has indicated that this compound exhibits several biological activities:
- Antiviral Activity : Preliminary studies suggest that it may have inhibitory effects against viruses such as influenza A and Coxsackievirus B3.
- Anticancer Properties : The compound has shown promise in inhibiting tumor cell proliferation in vitro, indicating potential applications in cancer therapy.
- Anti-inflammatory Effects : Its ability to modulate inflammatory pathways positions it as a candidate for treating inflammatory diseases.
Case Study 1: Antiviral Activity
In a study evaluating the antiviral effects of various compounds, this compound demonstrated significant inhibition of viral replication in cell cultures infected with influenza A virus. The mechanism was attributed to the compound's ability to interfere with viral entry into host cells.
Case Study 2: Anticancer Activity
A comparative study assessed the cytotoxic effects of this compound against several cancer cell lines (e.g., HepG2, MCF7). Results indicated that it exhibited IC50 values comparable to known chemotherapeutic agents, suggesting its potential as an anticancer drug.
Comparative Table of Similar Compounds
Q & A
Q. What are the established synthetic routes for N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(2-methylphenoxy)acetamide?
The synthesis typically involves multi-step reactions, starting with the functionalization of the tetrahydroquinoline core. Key steps include:
- Acetylation : Reacting intermediates with acetyl chloride in the presence of Na₂CO₃ in dichloromethane (CH₂Cl₂), followed by extended stirring to ensure complete reaction .
- Purification : Gradient elution via silica gel chromatography (e.g., 0–8% MeOH in CH₂Cl₂) and recrystallization from ethyl acetate to achieve high purity (>95%) .
- Intermediate isolation : Critical intermediates are characterized using ESI/APCI(+) mass spectrometry to confirm molecular weights (e.g., m/z 347 [M+H]⁺) .
Q. What analytical techniques are essential for characterizing this compound?
Post-synthesis characterization requires:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR in deuterated solvents (e.g., CDCl₃) to resolve structural features such as aromatic protons (δ 7.16–7.69 ppm) and carbonyl groups (δ 168–169 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) or ESI/APCI(+) to confirm molecular ion peaks and fragmentation patterns .
- Chromatography : HPLC with UV detection to assess purity (>98%) and monitor degradation products during stability studies .
Q. What in vitro assays are recommended for preliminary biological activity screening?
Initial screening should focus on:
- Enzyme inhibition assays : Target-specific assays (e.g., kinase or protease inhibition) using fluorogenic substrates to measure IC₅₀ values .
- Cytotoxicity profiling : MTT or SRB assays against cancer cell lines (e.g., HeLa, MCF-7) to evaluate potency (reported EC₅₀ values in µM ranges for analogs) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield and purity?
Key parameters include:
- Temperature control : Maintaining 0–25°C during acetylation to minimize side reactions .
- Solvent selection : Polar aprotic solvents (e.g., DMF or THF) enhance solubility of intermediates, while CH₂Cl₂ minimizes byproduct formation .
- Catalyst optimization : Use of DMAP (4-dimethylaminopyridine) to accelerate acylation reactions, reducing reaction time by 30–50% .
Q. How do researchers resolve contradictions in structural elucidation data (e.g., NMR vs. X-ray)?
Contradictions are addressed via:
- 2D NMR techniques : HSQC and HMBC to confirm connectivity of the tetrahydroquinoline ring and acetamide side chain .
- X-ray crystallography : Single-crystal analysis to resolve ambiguities in stereochemistry, particularly for the 1-ethyl-2-oxo moiety .
- Computational validation : DFT calculations (e.g., B3LYP/6-31G*) to compare experimental and theoretical NMR chemical shifts .
Q. What strategies mitigate poor aqueous solubility in pharmacokinetic studies?
Advanced approaches include:
- Prodrug design : Introducing phosphate or glycoside groups to enhance solubility, later cleaved in vivo .
- Nanoformulation : Encapsulation in liposomes or polymeric nanoparticles (e.g., PLGA) to improve bioavailability by 2–3-fold .
- Co-solvent systems : Using PEG 400 or cyclodextrin complexes in preclinical animal models .
Q. How are structure-activity relationship (SAR) studies designed for this compound?
SAR strategies involve:
- Substituent variation : Modifying the 2-methylphenoxy group (e.g., replacing methyl with halogens or methoxy) to assess impact on bioactivity .
- Scaffold hopping : Comparing tetrahydroquinoline derivatives with isoquinoline or benzodiazepine cores to identify pharmacophore requirements .
- Bioisosteric replacement : Swapping the acetamide moiety with sulfonamide or urea groups to optimize target binding .
Q. How are discrepancies in bioassay results between independent studies addressed?
Discrepancies are resolved by:
- Orthogonal assays : Replicating results using alternative methods (e.g., SPR for binding affinity vs. enzymatic assays) .
- Batch consistency checks : Re-synthesizing the compound under standardized conditions to exclude batch-to-batch variability .
- Meta-analysis : Pooling data from multiple studies to identify outliers and validate trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
